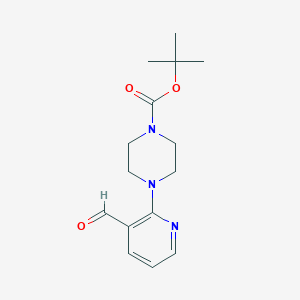

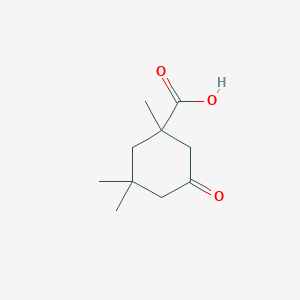

4-(Nitrooxy)butyl butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The provided papers do not directly discuss 4-(Nitrooxy)butyl butanoate; however, they do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses the crystal and molecular structure of 4′-cyanophenyl-4-n-butoxybenzoate, a compound with a butoxy group similar to the butyl group in 4-(Nitrooxy)butyl butanoate . The second paper examines 4-(tert-butyl)-4-nitro-1,1-biphen

Scientific Research Applications

Nitroxides as Molecular Probes

Nitroxides, such as those studied by Zhurko et al. (2020), have been broadly used as molecular probes and labels in biophysics, structural biology, and biomedical research due to their resistance to chemical reduction. Their redox properties depend on electronic and steric effects, making them ideal for studies requiring stable radical presence Zhurko et al., 2020.

Anti-inflammatory Pharmaceuticals

The synthesis of new hybrids of aspirin, designated as NOSH compounds by Kodela et al. (2012), which release both nitric oxide (NO) and hydrogen sulfide (H2S), highlights the therapeutic potential of NO-donating molecules. These compounds have shown effectiveness in inhibiting the growth of various human cancer cell lines, indicating the potential of NO donors in developing novel anti-inflammatory and anti-cancer medications Kodela et al., 2012.

Synthetic Ion Channels

Ali et al. (2012) demonstrated the use of a photolabile protecting group to achieve optical gating of synthetic ion channels. This research indicates the potential of nitroxide derivatives in creating light-responsive materials for applications in controlled release, sensing, and information processing Ali et al., 2012.

Electrode-Active Materials

The investigation into the electron-transfer kinetics of nitroxide radicals by Suga et al. (2004) suggests their applicability as high power-rate electrode-active materials. This research underscores the potential of nitroxide and NO-donating compounds in the development of advanced materials for energy storage technologies Suga et al., 2004.

Safety and Hazards

- MSDS : Link to MSDS

Future Directions

properties

IUPAC Name |

4-nitrooxybutyl butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-2-5-8(10)13-6-3-4-7-14-9(11)12/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJAHXNFALPURE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCCO[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648848 |

Source

|

| Record name | 4-(Nitrooxy)butyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Nitrooxy)butyl butanoate | |

CAS RN |

1100273-14-0 |

Source

|

| Record name | 4-(Nitrooxy)butyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)